molecular formula C10H12O2S B2798696 2-[3-(ethylsulfanyl)phenyl]acetic acid CAS No. 139988-04-8

2-[3-(ethylsulfanyl)phenyl]acetic acid

Cat. No.: B2798696
CAS No.: 139988-04-8
M. Wt: 196.26
InChI Key: YCNSIAMNVFIXRR-UHFFFAOYSA-N
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Description

2-[3-(ethylsulfanyl)phenyl]acetic acid is an organic compound that belongs to the class of phenylacetic acids It features a phenyl ring substituted with an ethylthio group at the third position and an acetic acid moiety at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(ethylsulfanyl)phenyl]acetic acid typically involves the introduction of the ethylthio group to a phenylacetic acid derivative. One common method is the reaction of 3-bromo-phenylacetic acid with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the ethylthio group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(ethylsulfanyl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenylacetic acid derivatives.

Scientific Research Applications

2-[3-(ethylsulfanyl)phenyl]acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Lacks the ethylthio group, making it less hydrophobic.

    2-(3-(Methylthio)phenyl)acetic acid: Similar structure but with a methylthio group instead of an ethylthio group.

    2-(3-(Ethylthio)phenyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of an acetic acid moiety.

Uniqueness

2-[3-(ethylsulfanyl)phenyl]acetic acid is unique due to the presence of the ethylthio group, which can enhance its hydrophobicity and influence its interaction with biological targets

Properties

IUPAC Name

2-(3-ethylsulfanylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-2-13-9-5-3-4-8(6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNSIAMNVFIXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139988-04-8
Record name 2-[3-(ethylsulfanyl)phenyl]acetic acid
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